{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
CAS No.:
Cat. No.: VC16299274
Molecular Formula: C10H9ClN4O2S
Molecular Weight: 284.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClN4O2S |
|---|---|
| Molecular Weight | 284.72 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C10H9ClN4O2S/c11-7-3-1-2-6(4-7)9-13-14-10(15(9)12)18-5-8(16)17/h1-4H,5,12H2,(H,16,17) |
| Standard InChI Key | VYILPOUVVFRUKR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
{[4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (IUPAC name: 2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid) features a 1,2,4-triazole ring substituted at position 4 with an amino group (-NH2) and at position 5 with a 3-chlorophenyl group. A sulfanyl (-S-) bridge at position 3 connects the triazole nucleus to an acetic acid moiety. The molecular formula is C10H9ClN4O2S, with a molar mass of 284.72 g/mol.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClN4O2S |
| Molecular Weight | 284.72 g/mol |
| SMILES Notation | C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)O |
| InChIKey | VYILPOUVVFRUKR-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (NH2, COOH) |
| Hydrogen Bond Acceptors | 5 (N, O, S) |
The planar triazole ring and chlorophenyl group contribute to aromatic stacking interactions, while the sulfanyl-acetic acid chain enhances solubility in polar solvents. Tautomerism between thione (-SH) and thiol (-S-) forms is possible, though crystallographic data for this specific compound remains unreported .
Synthesis and Optimization Strategies
Cyclization of Thiosemicarbazide Precursors
The synthesis follows established protocols for 1,2,4-triazole derivatives. As demonstrated in analogous systems , the target compound is synthesized via cyclization of a tailored thiosemicarbazide precursor under alkaline conditions.
Representative Synthesis Pathway:
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Preparation of 4,5-Disubstituted Thiosemicarbazide: Reacting 3-chlorophenyl hydrazine with thiocarbamoyl chloride yields the intermediate thiosemicarbazide.
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Alkaline Cyclization: Treatment with sodium hydroxide induces cyclization to form the 1,2,4-triazole-3-thione core.
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S-Alkylation with Ethyl Bromoacetate: The thione undergoes S-alkylation using ethyl bromoacetate in ethanol, producing the ethyl ester derivative.
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Ester Hydrolysis: Acidic hydrolysis (e.g., HCl) converts the ester to the free carboxylic acid, yielding the final product .
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide Formation | Thiocarbamoyl chloride, EtOH, 80°C | 65–75 |
| Cyclization | 2M NaOH, reflux, 6 hr | 70–80 |
| S-Alkylation | Ethyl bromoacetate, NaOEt, 4 hr | 60–70 |
| Hydrolysis | 6M HCl, 60°C, 2 hr | 85–90 |
Optimization studies emphasize the role of solvent polarity and base strength in maximizing cyclization efficiency. Ethanol-water mixtures (3:1) improve intermediate solubility, while controlled pH during hydrolysis prevents decarboxylation .
Biological Activity and Mechanism Insights
Hypothesized Mechanisms:
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Enzyme Inhibition: Triazoles interfere with fungal cytochrome P450 lanosterol 14α-demethylase (CYP51), though bacterial targets remain underexplored.
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Membrane Disruption: The lipophilic chlorophenyl group may integrate into lipid bilayers, compromising membrane integrity.
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Reactive Oxygen Species (ROS) Generation: Thiol-containing compounds can induce oxidative stress in pathogens .
Physicochemical and Analytical Profiling
Spectroscopic Characterization
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FT-IR: Key absorptions include N-H stretch (3300–3100 cm⁻¹, amino), C=O stretch (1700 cm⁻¹, carboxylic acid), and C-S vibration (690 cm⁻¹).
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NMR:
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¹H NMR (DMSO-d6): δ 8.2 (s, 1H, triazole-H), 7.4–7.6 (m, 4H, Ar-H), 3.8 (s, 2H, SCH2), 2.1 (s, 2H, NH2).
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¹³C NMR: δ 172.1 (COOH), 152.3 (triazole-C3), 134.8 (Cl-C), 128.5–130.2 (Ar-C).
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Mass Spectrometry: ESI-MS m/z 285.1 [M+H]⁺, consistent with molecular weight.
Solubility and Stability
The compound exhibits moderate solubility in DMSO (25 mg/mL) and methanol (8 mg/mL) but limited solubility in water (<1 mg/mL). Stability studies indicate decomposition above 200°C, with optimal storage at -20°C under inert atmosphere.
Pharmacological Applications and Future Directions
Therapeutic Prospects
The structural motif aligns with FDA-approved triazole antifungals (e.g., fluconazole), suggesting potential repurposing for fungal infections. Additionally, the acetic acid group enables salt formation (e.g., sodium or lysine salts) to improve bioavailability.
Table 3: Comparative Activity of Triazole Derivatives
| Compound | MIC vs. S. aureus (μg/mL) | LogP |
|---|---|---|
| Target Compound | Pending data | 1.8 |
| Fluconazole | >100 | 0.5 |
| 4,5-Diphenyl-1,2,4-triazole-3-thione | 31.25 | 3.2 |
Research Gaps and Opportunities
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In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this compound. Rodent models are needed to assess absorption and metabolism.
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Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and sulfanyl groups could optimize potency.
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Synergistic Combinations: Pairing with β-lactam antibiotics may overcome bacterial resistance mechanisms .
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